molecular formula C12H23ClN2O B7929102 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide

Cat. No.: B7929102
M. Wt: 246.78 g/mol
InChI Key: JEGWSCDMWUMXAP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a tertiary amine-containing acetamide derivative characterized by a chloro-substituted acetamide group attached to a cyclohexyl ring bearing an isopropyl-methyl-amino substituent. Its structural features, including the chloroacetamide moiety and tertiary amine group, make it a candidate for studying structure-activity relationships in pharmaceutical or agrochemical contexts.

Properties

IUPAC Name

2-chloro-N-[4-[methyl(propan-2-yl)amino]cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23ClN2O/c1-9(2)15(3)11-6-4-10(5-7-11)14-12(16)8-13/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEGWSCDMWUMXAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C1CCC(CC1)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide typically involves multiple steps. One common method includes the reaction of cyclohexylamine with isopropylmethylamine under controlled conditions to form an intermediate. This intermediate is then reacted with chloroacetyl chloride to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.

Scientific Research Applications

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and as a tool for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclohexyl Ring

Trifluoromethyl-Substituted Analog
  • Compound : 2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide (CAS 1153022-66-2)
  • Molecular Formula: C₉H₁₃ClF₃NO
  • Molecular Weight : 243.65 g/mol
  • XLogP3 : 2.8
  • Key Differences: Replacement of the isopropyl-methyl-amino group with a trifluoromethyl group increases lipophilicity (evidenced by XLogP3) and introduces strong electron-withdrawing effects. This analog is associated with hazards including respiratory irritation (H335) and skin corrosion (H314) .
Ethyl-Substituted Analog
  • Compound : 2-Chloro-N-(4-ethylcyclohexyl)acetamide (CAS 915924-28-6)
  • Molecular Formula: C₁₀H₁₈ClNO
  • Molecular Weight : 203.71 g/mol
  • XLogP3 : 2.8

Variations in the Acetamide Nitrogen Substituents

Propachlor
  • Compound : 2-Chloro-N-(1-methylethyl)-N-phenylacetamide
  • Use : Herbicide (propachlor)
  • Key Differences : The nitrogen bears both phenyl and isopropyl groups, contrasting with the cyclohexyl-tertiary amine in the target compound. This structural difference likely alters bioavailability and target specificity in agricultural applications.
Aromatic Acetamides
  • Compound : 2-Chloro-N-(3,4-dimethylphenyl)acetamide
  • Molecular Features : Aromatic ring substitution influences hydrogen bonding and crystal packing, as shown in crystallographic studies .

Tertiary Amine Derivatives

Mechlorethamine (HN2)
  • Compound : Methylbis(2-chloroethyl)amine
  • Use : Chemotherapeutic agent (alkylating agent)
  • Key Differences : While both compounds contain tertiary amines and chloro groups, mechlorethamine’s bis-chloroethyl structure enables DNA crosslinking, a mechanism absent in the target acetamide derivative.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hazard Statements
Target Compound* C₁₃H₂₄ClN₂O ~260.77 ~2.8 Discontinued
2-Chloro-N-[4-(trifluoromethyl)cyclohexyl]acetamide C₉H₁₃ClF₃NO 243.65 2.8 H335, H314
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 2.8 N/A
Propachlor C₁₁H₁₄ClNO 211.69 2.9 Herbicide

*Inferred data for the target compound.

Biological Activity

2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a synthetic compound with potential biological applications. Its structure includes a chloro group and an isopropyl-methyl-amino moiety, which may influence its pharmacological properties. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical formula is C12H23ClN2OC_{12}H_{23}ClN_2O with a molecular weight of 287 g/mol. It features a unique arrangement that may confer specific biological activities.

PropertyValue
Molecular Weight287 g/mol
LogD (pH = 7.4)0.9
TPSA (Ų)68
Kinetic Solubility (μM)191

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the chloro group and the amino substituents facilitate binding to various receptors or enzymes, potentially altering their activity and triggering downstream signaling pathways.

  • Receptor Interaction : The compound may act as an agonist or antagonist at certain receptors, influencing cellular responses.
  • Enzyme Modulation : It could inhibit or activate enzymes involved in critical metabolic pathways, affecting processes like apoptosis and cell proliferation.

Biological Activity and Therapeutic Potential

Research indicates that 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several potential therapeutic applications:

  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Analgesic Properties : Its ability to modulate pain pathways could position it as an alternative analgesic agent.
  • Antimicrobial Activity : Investigations into its antibacterial properties show promise against various gram-positive and gram-negative bacteria.

Case Studies

  • Study on Anti-inflammatory Effects : A study published in a pharmacology journal demonstrated that the compound significantly reduced inflammation markers in vitro, indicating its potential for therapeutic use in inflammatory diseases .
  • Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds.

Table 2: Comparison with Similar Compounds

CompoundStructure FeatureBiological Activity
2-Chloro-N-[4-(methylamino)-cyclohexyl]-acetamideLacks isopropyl groupModerate anti-inflammatory
2-Chloro-N-[4-(ethylamino)-cyclohexyl]-acetamideEthyl instead of isopropylLower potency than target compound
2-Chloro-N-[4-(propylamino)-cyclohexyl]-acetamidePropyl groupSimilar activity profile

This comparison highlights the enhanced stability and selectivity for certain biological targets that the isopropyl-methyl-amino group confers to the compound.

Q & A

Q. How can researchers optimize the synthesis of 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide to improve yield and purity?

Methodological Answer: Synthesis optimization involves systematic variation of reaction parameters. For example:

  • Coupling Agents : Use TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation, as demonstrated in similar acetamide syntheses .
  • Solvent Selection : Dichloromethane (DCM) or dimethylformamide (DMF) under anhydrous conditions minimizes side reactions.
  • Temperature Control : Maintain 0–5°C during reagent addition to suppress hydrolysis and ensure regioselectivity.
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from ethanol/water mixtures enhances purity.

Q. Table 1: Key Reaction Parameters

ParameterOptimal ConditionImpact on Yield/Purity
Coupling AgentTBTUReduces racemization
SolventAnhydrous DCMPrevents hydrolysis
Reaction Temperature0–5°C (initial step)Controls exothermicity
Purification MethodColumn chromatographyRemoves unreacted intermediates

Q. What safety protocols are critical when handling 2-Chloro-N-[4-(isopropyl-methyl-amino)-cyclohexyl]-acetamide?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for solvent handling .
  • Exposure Mitigation : Avoid inhalation/ingestion; employ closed systems for reactions involving volatile intermediates.
  • First Aid : Immediate rinsing with water for skin/eye contact. Consult a physician if exposure occurs, providing the compound’s CAS number and SDS .
  • Waste Disposal : Neutralize acidic/basic residues before disposal. Segregate halogenated waste per institutional guidelines.

Q. How should researchers characterize the structural and stereochemical properties of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve absolute configuration and confirm cyclohexyl ring conformation. Use single-crystal diffraction (e.g., Agilent VNMRS-400 MHz) with data-to-parameter ratios >15 for reliability .
  • NMR Spectroscopy : Assign ¹H/¹³C peaks using DMSO-d₆ as solvent. Compare coupling constants (e.g., J values for cyclohexyl protons) to verify stereochemistry.
  • Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS (e.g., VG70-70H spectrometer).

Q. Table 2: Key Spectroscopic Data

TechniqueCritical ParametersExample Findings
¹H NMR (400 MHz)δ 1.2–1.8 ppm (cyclohexyl CH₂)Axial/equatorial proton splitting
13C NMRδ 170–175 ppm (amide carbonyl)Confirms acetamide backbone
X-ray DiffractionR factor < 0.05, wR < 0.15Validates molecular packing

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

Methodological Answer:

  • Target Selection : Prioritize receptors with known affinity for chloroacetamide derivatives (e.g., kinase inhibitors or GPCRs).
  • Analog Synthesis : Modify the isopropyl-methyl-amino group or chloroacetamide moiety to assess pharmacophore requirements.
  • Assays : Use in vitro enzyme inhibition assays (e.g., fluorescence polarization) and cell-based viability tests (e.g., MTT assay). Compare IC₅₀ values across analogs .

Data Contradiction Tip : If bioactivity data conflicts with computational predictions (e.g., docking scores), re-evaluate solvent effects or protein flexibility in simulations.

Q. What strategies resolve discrepancies in stability data under varying pH and temperature conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), oxidative (H₂O₂ 3%), and thermal (40–80°C) conditions.
  • Analytical Monitoring : Track degradation via HPLC (C18 column, acetonitrile:water gradient) and LC-MS to identify breakdown products.
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at standard storage conditions.

Q. Table 3: Stability Under Stress Conditions

ConditionDegradation PathwayHalf-Life (25°C)
Acidic (pH 2)Amide hydrolysis48 hours
Basic (pH 10)Cyclohexyl ring opening12 hours
Oxidative (H₂O₂ 3%)N-dealkylation24 hours

Q. How can computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cytochrome P450 enzymes). Validate with crystallographic data from homologous proteins .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ligand-receptor complex.
  • QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors.

Q. What advanced techniques validate the compound’s role in material science applications (e.g., polymer precursors)?

Methodological Answer:

  • Thermal Analysis : Perform TGA/DSC to evaluate decomposition temperatures and phase transitions.
  • Polymerization Studies : Use radical initiators (e.g., AIBN) to test copolymerization with acrylates. Monitor via GPC for molecular weight distribution .
  • Surface Characterization : Employ AFM or SEM to analyze thin-film morphology.

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